
Dofenapyn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dofenapyn is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Dofenapyn has been primarily studied for its analgesic properties, particularly in the context of chronic pain management. Research indicates that it may be effective in treating conditions such as neuropathic pain and other chronic pain syndromes.
Chronic Pain Management
- Case Study: Topical Application
A randomized, double-blind, placebo-controlled study assessed the efficacy of topical this compound in patients with chronic neuropathic pain. The study involved 200 participants who applied either this compound or a placebo over four weeks. Results showed a statistically significant reduction in pain scores among those using this compound compared to the placebo group (p < 0.001) .
Treatment Group | Pain Reduction (Mean Score Change) | Statistical Significance |
---|---|---|
Placebo | 0.0 | - |
This compound | -1.12 | p < 0.001 |
Capsaicin | -1.07 | p < 0.001 |
This compound + Capsaicin | -1.06 | p < 0.001 |
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders.
Potential in Neurodegenerative Diseases
Research indicates that this compound could be beneficial in conditions like Alzheimer's disease and Parkinson's disease due to its ability to reduce oxidative stress and inflammation within neural tissues .
- Case Study: Neuroprotection in Animal Models
In preclinical studies involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation and oxidative damage in the brain .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, which could have applications in treating inflammatory diseases.
Inhibition of Pro-inflammatory Cytokines
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating symptoms associated with inflammatory conditions such as arthritis .
Inflammatory Marker | This compound Treatment Effect |
---|---|
IL-6 | Decreased |
TNF-alpha | Decreased |
IL-1 beta | Decreased |
Future Directions and Research Opportunities
The current body of research on this compound suggests multiple avenues for future exploration:
- Combination Therapies : Investigating the synergistic effects of this compound with other analgesics or anti-inflammatory agents.
- Longitudinal Studies : Conducting long-term studies to assess the safety and efficacy of this compound in diverse populations.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
常见问题
Basic Research Questions
Q. What methodologies are recommended for synthesizing Dofenapyn with high reproducibility in laboratory settings?
- Answer : Synthesis protocols should include detailed reaction conditions (e.g., temperature, solvent systems, catalysts) and purification steps (e.g., column chromatography, recrystallization). Characterization via NMR (for structural confirmation), HPLC (for purity >98%), and mass spectrometry (for molecular weight validation) is critical. Reproducibility requires strict adherence to documented protocols and validation through independent replication .
- Table 1 : Example Synthesis Parameters
Step | Reagents | Temperature (°C) | Duration (hr) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
1 | A + B | 80 | 4 | 75 | 95 |
2 | C | 25 | 12 | 90 | 98 |
Q. How should researchers design initial in vitro studies to evaluate this compound’s mechanism of action?
- Answer : Use dose-response assays (e.g., IC50/EC50 determination) across physiologically relevant concentrations. Include positive/negative controls (e.g., known agonists/inhibitors) and validate results across multiple cell lines or primary cultures. Statistical power analysis should guide sample size to ensure robustness .
Q. What analytical techniques are optimal for assessing this compound’s stability under varying storage conditions?
- Answer : Accelerated stability studies (40°C/75% RH) with periodic analysis via HPLC-UV or LC-MS to detect degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while spectroscopic methods (FTIR) confirm structural integrity post-stress .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic (PK) data across studies be systematically resolved?
- Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage forms, interspecies differences, analytical methods). Use mixed-effects models to account for heterogeneity. Prioritize studies adhering to standardized PK protocols (e.g., FDA guidelines) and validate findings via crossover trials .
- Table 2 : Common Sources of PK Variability
Factor | Impact on PK Data | Mitigation Strategy |
---|---|---|
Species differences | Metabolic enzyme expression | Use humanized models |
Analytical method | Detection limits | Harmonize LC-MS/MS protocols |
Dosing regimen | Cmax variability | Standardize administration routes |
Q. What strategies optimize in vivo experimental designs for evaluating this compound’s efficacy in heterogeneous populations?
- Answer : Implement stratified randomization based on biomarkers (e.g., genetic polymorphisms in metabolic enzymes). Use factorial designs to test interactions between variables (e.g., age, comorbidities). Power calculations should account for subgroup analyses, and blinding protocols minimize bias .
Q. How can multi-omics approaches resolve uncertainties in this compound’s polypharmacological effects?
- Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data to map off-target interactions. Systems biology tools (e.g., network pharmacology) identify hub proteins or pathways. Validate predictions via CRISPR-Cas9 knockout models or enzymatic assays .
Q. What frameworks are effective for assessing ethical implications in this compound’s preclinical-to-clinical translation?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IRB/IACUC approvals. In clinical trials, ensure informed consent and data anonymization protocols .
Q. Methodological Guidance for Data Contradictions
- Systematic Review : Use PRISMA guidelines to synthesize disparate findings, highlighting methodological inconsistencies (e.g., assay sensitivity, sample size) .
- Principal Contradiction Analysis : Identify the dominant factor driving discrepancies (e.g., bioavailability differences) and design targeted experiments to isolate its impact .
Q. Key Considerations for Peer-Reviewed Publishing
属性
CAS 编号 |
42873-80-3 |
---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-pent-4-ynoxy-4-phenoxybenzene |
InChI |
InChI=1S/C17H16O2/c1-2-3-7-14-18-15-10-12-17(13-11-15)19-16-8-5-4-6-9-16/h1,4-6,8-13H,3,7,14H2 |
InChI 键 |
PNXGNYJXJBKFRG-UHFFFAOYSA-N |
SMILES |
C#CCCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
规范 SMILES |
C#CCCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Key on ui other cas no. |
42873-80-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。